molecular formula C20H22N2O5 B3012948 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1790195-62-8

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B3012948
CAS No.: 1790195-62-8
M. Wt: 370.405
InChI Key: JWCWFYGAJZSHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety and a hydroxy-phenylpentyl group linked through an oxalamide bridge, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and hydroxy-phenylpentyl intermediates. Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The reaction conditions often involve high temperatures (e.g., 130°C) and prolonged reaction times (e.g., 24 hours) to ensure complete conversion of reactants to the desired product

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-11-9-15(14-4-2-1-3-5-14)8-10-21-19(24)20(25)22-16-6-7-17-18(12-16)27-13-26-17/h1-7,12,15,23H,8-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCWFYGAJZSHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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